REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([NH:17][C:18]2[C:27]3[C:22](=[CH:23][CH:24]=[C:25]([C:28]4[O:32][C:31]([CH:33]=O)=[CH:30][CH:29]=4)[CH:26]=3)[N:21]=[CH:20][N:19]=2)[CH:5]=[CH:6][C:7]=1[O:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[CH:11]=1.[NH2:35][CH2:36][CH2:37][S:38]([CH3:41])(=[O:40])=[O:39].C[OH:43]>ClCCl.[Pd]>[CH3:9][C:10]1[CH:15]=[CH:14][C:13]([S:38]([O-:40])(=[O:43])=[O:39])=[CH:12][CH:11]=1.[CH3:41][S:38]([CH2:37][CH2:36][NH:35][CH2:33][C:31]1[O:32][C:28]([C:25]2[CH:24]=[CH:23][C:22]3[N:21]=[CH:20][N:19]=[C:18]([NH:17][C:4]4[CH:5]=[CH:6][C:7]([O:8][CH2:9][C:10]5[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[CH:11]=5)=[C:2]([Cl:1])[CH:3]=4)[C:27]=3[CH:26]=2)=[CH:29][CH:30]=1)(=[O:40])=[O:39]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1OCC1=CC(=CC=C1)F)NC1=NC=NC2=CC=C(C=C12)C1=CC=C(O1)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
NCCS(=O)(=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under constant stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 2-4 hours until reaction completion
|
Duration
|
3 (± 1) h
|
Type
|
STIRRING
|
Details
|
stirred under hydrogen atmosphere
|
Type
|
CUSTOM
|
Details
|
for 12-16 hours
|
Duration
|
14 (± 2) h
|
Type
|
CUSTOM
|
Details
|
until reaction completion
|
Type
|
FILTRATION
|
Details
|
The obtained mixture was filtered through Celite® pad
|
Type
|
WASH
|
Details
|
rinsed with methanol (30 mL) and dichloromethane (10 mL) mixture
|
Type
|
DISTILLATION
|
Details
|
The filtrate was distilled to a low volume
|
Type
|
ADDITION
|
Details
|
the solution was charged with toluene (50 mL)
|
Type
|
ADDITION
|
Details
|
followed by addition of the solution of p-toluenesulfonic acid monohydrate (4.8 g, 25.3 mmoL) in methanol (25 mL)
|
Type
|
CUSTOM
|
Details
|
The yellow solid precipitated out
|
Type
|
FILTRATION
|
Details
|
was filtered after 2-8 hours
|
Duration
|
5 (± 3) h
|
Type
|
WASH
|
Details
|
washed with 1:1 mixture of methanol and toluene (40 mL)
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
CUSTOM
|
Details
|
was dried under vacuum at 40-45° C.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)CCNCC1=CC=C(O1)C=2C=CC3=C(C2)C(=NC=N3)NC=4C=CC(=C(C4)Cl)OCC=5C=CC=C(C5)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.4 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |